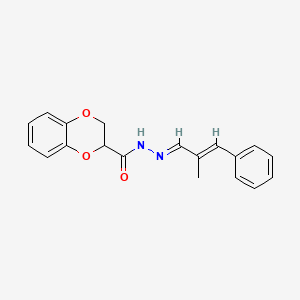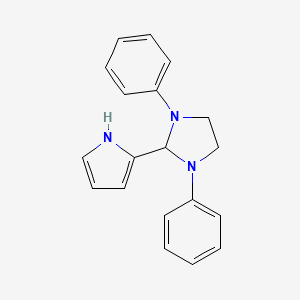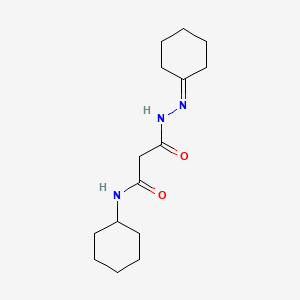![molecular formula C20H20N2OS B5877167 N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor's glutamate-binding site and preventing the activation of the receptor by endogenous glutamate. This results in a decrease in the postsynaptic current and a reduction in the excitability of the neuron.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine, suggesting a potential therapeutic role in drug addiction. In addition, N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various physiological and pathological processes. However, one limitation of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its relatively short half-life, which can make it difficult to maintain a stable blockade of AMPA receptor-mediated synaptic transmission over long periods of time.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One area of interest is the development of new analogues of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for specific AMPA receptor subunits. Another area of interest is the investigation of the therapeutic potential of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide and related compounds in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, including its effects on intracellular signaling pathways and gene expression.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 2,4-dimethylphenylamine with 4-methyl-2-quinolinecarbaldehyde, followed by the addition of thioacetic acid and subsequent purification steps. The final product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases. It is commonly used as a tool compound to selectively block AMPA receptor-mediated synaptic transmission in vitro and in vivo.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-8-9-17(15(3)10-13)21-19(23)12-24-20-11-14(2)16-6-4-5-7-18(16)22-20/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQQPCUOYDLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)



![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)



